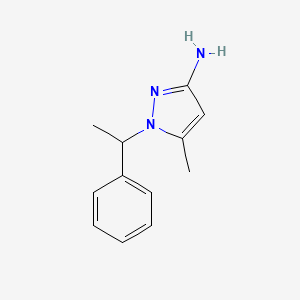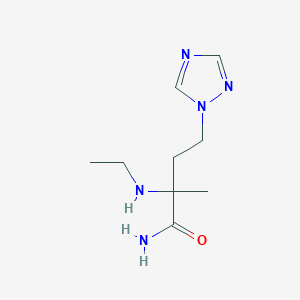![molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 305.2 g/mol
CAS Number: 1270100-84-9
This compound belongs to the class of carbamates and contains a tert-butyl group, an amino group, and a dichlorophenyl moiety. It is synthesized through specific routes and has various applications in research and industry.
Preparation Methods
Synthetic Routes: The synthetic preparation of tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate involves the reaction of appropriate starting materials. While specific details may vary, a common synthetic route includes the following steps:
Protection of the amine group: The amino group is protected using a suitable protecting group (e.g., tert-butoxycarbonyl, Boc).
Reaction with 3,4-dichlorophenyl ethylamine: The protected amine reacts with 3,4-dichlorophenyl ethylamine to form the desired compound.
Deprotection: Removal of the protecting group yields this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and scalability considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.
Scientific Research Applications
Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C13H18Cl2N2O2 |
|---|---|
Molecular Weight |
305.20 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |
InChI Key |
JZHZMGADOVHXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)

